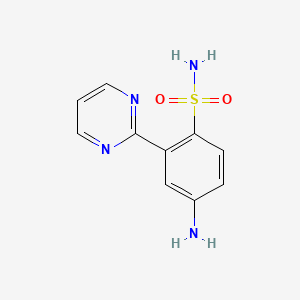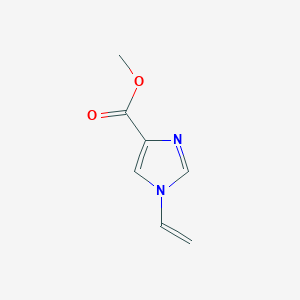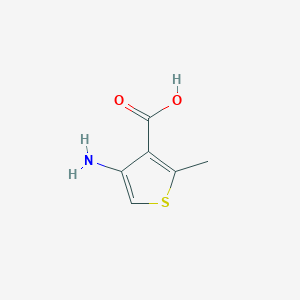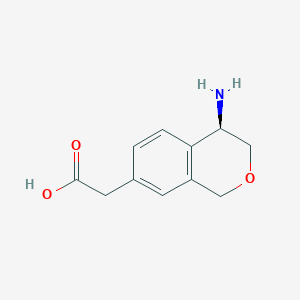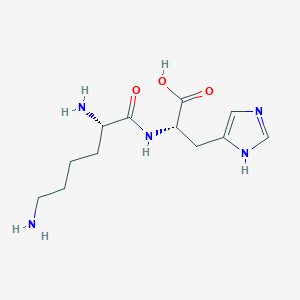
Lysylhistidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine, L-lysyl- is a dipeptide composed of the amino acids L-histidine and L-lysine. This compound is known for its role in various biological processes, including protein synthesis and enzyme function. L-histidine is an essential amino acid that plays a critical role in the production of histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission. L-lysine is another essential amino acid important for protein synthesis, enzyme activity, and collagen formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-lysyl- typically involves the coupling of L-histidine and L-lysine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of L-Histidine, L-lysyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli strains can be modified to overproduce L-histidine and L-lysine, which are then extracted and purified. The purified amino acids are subsequently coupled using chemical synthesis methods to form the dipeptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine, L-lysyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring of L-histidine can be oxidized to form products like 2-oxo-histidine.
Reduction: The amino groups of L-lysine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-oxo-histidine and other oxidized derivatives.
Reduction: Secondary amines and reduced lysine derivatives.
Substitution: Alkylated or acylated histidine and lysine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidine, L-lysyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation and immune disorders.
Industry: Utilized in the production of functional foods and dietary supplements.
Wirkmechanismus
The mechanism of action of L-Histidine, L-lysyl- involves its interaction with various molecular targets and pathways. L-histidine can be converted to histamine, which binds to histamine receptors and mediates immune responses, gastric acid secretion, and neurotransmission. L-lysine is involved in collagen formation and can inhibit the replication of certain viruses by competing with arginine.
Vergleich Mit ähnlichen Verbindungen
L-Histidine, L-lysyl- can be compared with other dipeptides such as L-alanyl-L-glutamine and L-glycyl-L-tyrosine. Unlike these dipeptides, L-Histidine, L-lysyl- contains both an imidazole ring and a basic side chain, which confer unique chemical properties and biological activities. The presence of both L-histidine and L-lysine in a single molecule allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industry.
List of Similar Compounds
- L-Alanyl-L-glutamine
- L-Glycyl-L-tyrosine
- L-Arginyl-L-aspartate
- L-Serinyl-L-threonine
Eigenschaften
CAS-Nummer |
35170-01-5 |
|---|---|
Molekularformel |
C12H21N5O3 |
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N5O3/c13-4-2-1-3-9(14)11(18)17-10(12(19)20)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
InChI-Schlüssel |
IGRMTQMIDNDFAA-UWVGGRQHSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


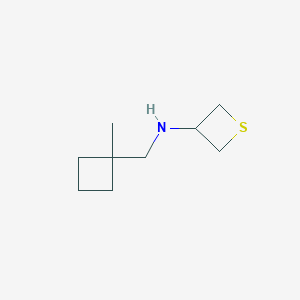
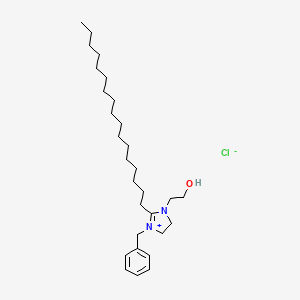
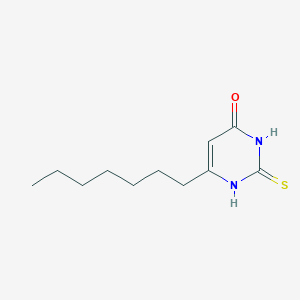
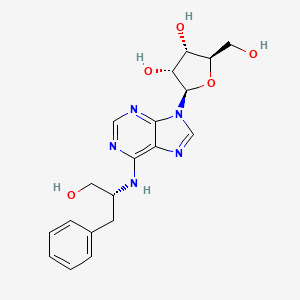
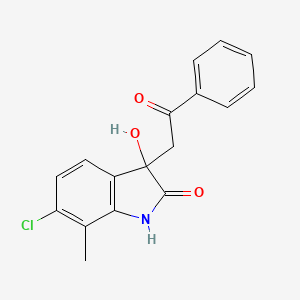
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)
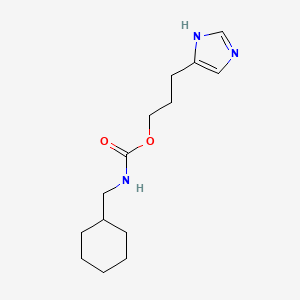
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
